N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is derived from the metabolism of sphingolipids, which are prevalent in mammalian tissues, particularly in the brain and peripheral nerve cells. Sphingolipids are known for their diverse functions in cellular processes and their involvement in various diseases such as cancer, diabetes, and neurodegenerative disorders .
The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine typically involves the following steps:
This synthesis pathway highlights the importance of fatty acid composition and the specific double bond configuration in determining the properties of the resulting ceramide .
The molecular structure of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine can be described as follows:
The structural configuration contributes to its physical properties and biological functions, influencing membrane fluidity and signaling pathways .
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine participates in various chemical reactions typical of ceramides:
These reactions illustrate its role in lipid metabolism and cellular signaling pathways .
The mechanism of action for N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine primarily involves its function as a signaling molecule:
Understanding these mechanisms is crucial for exploring therapeutic targets in diseases associated with sphingolipid metabolism dysfunction .
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine exhibits several notable physical and chemical properties:
These properties affect its behavior in biological systems and its interactions with other biomolecules .
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has several scientific applications:
The versatility of this compound underscores its significance in both fundamental research and applied sciences .
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is classified within the sphingolipid family as a 1-deoxyceramide (deoxyCer). Its core structure comprises:
Structurally, it diverges from phosphoethanolamine-ceramides (e.g., sphingomyelins) by lacking the phosphoethanolamine headgroup. However, its ceramide-like backbone allows categorization alongside canonical ceramides in lipid classification systems like LMSD (LIPID MAPS Structure Database) [3]. Key structural identifiers include:
Feature | N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine | Canonical Ceramide (e.g., Cer(d18:1/24:1(15Z))) |
---|---|---|
Sphingoid Base | 1-Deoxysphing-4-enine (m18:1(4E)) | Sphingosine (d18:1(4E)) |
C1-Hydroxyl | Absent | Present |
Acyl Chain | Nervonoyl (24:1(15Z)) | Nervonoyl (24:1(15Z)) |
Hydrogen Bond Donors | 1 (C3-OH) | 2 (C1-OH, C3-OH) |
Representative LMSD ID | LMSP00000010 | LMSP02010009 |
Shorthand Notation | Cer(m18:1/24:1(15Z)) | Cer(d18:1/24:1(15Z)) |
1-Deoxysphingolipids were initially characterized as atypical metabolites in patients with hereditary sensory neuropathy type 1 (HSAN1), linked to mutations in SPTLC1/2 genes encoding serine palmitoyltransferase (SPT) [3]. SPT typically condenses serine and palmitoyl-CoA to form 3-ketodihydrosphinganine. Mutant SPT exhibits altered substrate specificity, accepting alanine to generate 1-deoxysphinganine—the precursor to 1-deoxysphing-4-enine [3].
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine was later identified in:
Advances in mass spectrometry enabled precise differentiation of 1-deoxySLs from canonical sphingolipids. For instance, the absence of the C1-OH group reduces polarity, altering chromatographic retention and fragmentation patterns in LC-MS/MS workflows [3] [9]. Lipid databases (e.g., LIPID MAPS, HMDB) now curate 1-deoxySLs, with Cer(m18:1/24:1(15Z)) documented as a naturally occurring variant [3] [8].
The structural omission of the C1-hydroxyl group profoundly impacts molecular behavior:
Property | N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine | Cer(d18:1/24:1(15Z)) (Canonical Equivalent) |
---|---|---|
Molecular Formula | C42H81NO2 | C42H81NO3 |
Exact Mass (Da) | 631.6267 | 647.6216 |
logP (Predicted) | 13.32 | 10.44 |
Hydrogen Bond Donors | 1 | 3 |
Polar Surface Area (Ų) | 49.77 | 69.56 |
Biosynthesis involves:
Catabolism differs critically:
Membrane biology: Disrupts lipid raft architecture by altering ceramide-protein interactions (e.g., inhibits PKCζ translocation) [9].
Table 3: Metabolic and Functional Contrasts with Canonical Ceramide
Aspect | N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine | Cer(d18:1/24:1(15Z)) |
---|---|---|
SPT Substrate | Alanine + palmitoyl-CoA | Serine + palmitoyl-CoA |
Ceramidase Susceptibility | Resistant | Susceptible |
p53 Interaction | Not observed | Binds and stabilizes p53 |
Primary Pathological Role | HSAN1 neuropathy | Apoptosis regulation |
Comprehensive List of Compound Names
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3